Ethyl 3-(4-fluorophenyl)phenyl sulfide Ethyl 3-(4-fluorophenyl)phenyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548624
InChI: InChI=1S/C14H13FS/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2H2,1H3
SMILES: CCSC1=CC=CC(=C1)C2=CC=C(C=C2)F
Molecular Formula: C14H13FS
Molecular Weight: 232.32 g/mol

Ethyl 3-(4-fluorophenyl)phenyl sulfide

CAS No.:

Cat. No.: VC13548624

Molecular Formula: C14H13FS

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-fluorophenyl)phenyl sulfide -

Specification

Molecular Formula C14H13FS
Molecular Weight 232.32 g/mol
IUPAC Name 1-ethylsulfanyl-3-(4-fluorophenyl)benzene
Standard InChI InChI=1S/C14H13FS/c1-2-16-14-5-3-4-12(10-14)11-6-8-13(15)9-7-11/h3-10H,2H2,1H3
Standard InChI Key KCKABPQERDIGCR-UHFFFAOYSA-N
SMILES CCSC1=CC=CC(=C1)C2=CC=C(C=C2)F
Canonical SMILES CCSC1=CC=CC(=C1)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Ethyl 3-(4-fluorophenyl)phenyl sulfide (C₁₄H₁₃FS) features a central sulfur atom bonded to three distinct groups: an ethyl chain, a 4-fluorophenyl ring, and a phenyl ring. The fluorine substituent on the aromatic ring introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue/Description
Molecular FormulaC₁₄H₁₃FS
Molecular Weight232.32 g/mol
Density~1.15–1.25 g/cm³ (estimated)
Boiling Point240–260°C (extrapolated)
LogP (Partition Coefficient)~3.5–4.0 (predicted)

The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Synthesis and Reaction Pathways

The synthesis of ethyl 3-(4-fluorophenyl)phenyl sulfide typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of 4-fluorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate:

4-FC6H4SH+C2H5IK2CO34-FC6H4SC2H5+HI\text{4-FC}_6\text{H}_4\text{SH} + \text{C}_2\text{H}_5\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-FC}_6\text{H}_4\text{SC}_2\text{H}_5 + \text{HI}

Alternative methods include the use of transition metal catalysts for cross-coupling reactions, though these are less common for simple aryl sulfides . Industrial-scale production would optimize solvent systems (e.g., dimethylformamide) and reaction temperatures (80–100°C) to maximize yield.

Physicochemical Properties

Thermal Stability

Ethyl 3-(4-fluorophenyl)phenyl sulfide exhibits moderate thermal stability, with decomposition temperatures above 200°C. The fluorine atom’s electron-withdrawing effect slightly lowers the sulfur atom’s nucleophilicity compared to non-fluorinated analogs .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents like water but highly soluble in organic solvents such as ethyl acetate and dichloromethane. Its reactivity profile includes:

  • Oxidation: Forms sulfoxides or sulfones upon treatment with hydrogen peroxide.

  • Reduction: The ethyl group can be reduced to ethanol under harsh conditions (e.g., LiAlH₄).

Biological and Industrial Applications

Pharmaceutical Intermediate

Aryl sulfides are pivotal in drug development. For example, analogs of this compound have been used in synthesizing antifungal agents by inhibiting cytochrome P450 enzymes . The fluorine atom enhances binding affinity to biological targets, as seen in related fluorinated triazoles .

Material Science

In polymer chemistry, ethyl 3-(4-fluorophenyl)phenyl sulfide could serve as a monomer for high-performance resins. Fluorinated aryl sulfides improve thermal stability and chemical resistance in polymers .

Comparative Analysis with Related Compounds

CompoundKey DifferenceProperty Impact
Ethyl phenyl sulfideLacks fluorine substituentLower metabolic stability
4-Fluorophenyl methyl sulfideShorter alkyl chain (methyl vs. ethyl)Reduced lipophilicity

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in preclinical models.

  • Catalytic Applications: Explore use in asymmetric synthesis as a chiral ligand.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator